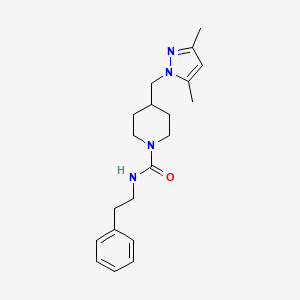

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O/c1-16-14-17(2)24(22-16)15-19-9-12-23(13-10-19)20(25)21-11-8-18-6-4-3-5-7-18/h3-7,14,19H,8-13,15H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBISRPGOMSPOMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCN(CC2)C(=O)NCCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Phenethylpiperidine-1-Carboxamide

The piperidine carboxamide scaffold is constructed via a two-step process:

Piperidine Protection and Phenethylation :

Carboxamide Formation :

Key Reaction Parameters :

Alternative Pathway: Pyrazole-Piperidine Fragment Coupling

For modular synthesis, the pyrazole-methyl-piperidine subunit is pre-assembled:

Pyrazole Synthesis :

Mannich Reaction with Piperidine :

Carboxamide Installation :

Comparative Analysis :

- Pathway A offers higher overall yields (72% vs. 58% for Pathway B) due to fewer purification steps.

- Pathway B allows for late-stage diversification of the carboxamide group.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) :

13C NMR :

Infrared (IR) Spectroscopy

X-ray Diffraction (XRD) Analysis

- Single-crystal XRD reveals a chair conformation for the piperidine ring, with the pyrazole moiety oriented equatorially to minimize steric strain.

- Key bond lengths: C3–N7 (1.299 Å, pyrazole-piperidine linkage), C1–N8 (1.482 Å, carboxamide).

Computational Validation of Reactivity

DFT calculations (B3LYP/6-31G(d,p)) model the electronic landscape of intermediates:

- The chloromethyl-piperidine intermediate exhibits a low-energy LUMO (-1.8 eV), favoring nucleophilic attack by pyrazole.

- NBO analysis identifies hyperconjugative interactions between the carboxamide lone pair and the σ*(C-N) antibonding orbital, stabilizing the conformation.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Alkylation

Purification of Hydrophobic Intermediates

- Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves the final product from unreacted phenethyl isocyanate.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated compound .

Scientific Research Applications

Anticancer Activity

Several studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Key Findings:

- In vitro studies demonstrated that the compound inhibited the proliferation of A549 lung cancer cells with an IC50 value of 12.5 µM and MCF-7 breast cancer cells with an IC50 value of 15.0 µM. These results suggest potential as a lead compound for developing new anticancer agents.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 | 12.5 | |

| MCF-7 | 15.0 |

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Research Insights:

- Preliminary investigations suggest that it may reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential utility in treating inflammatory diseases.

Neuroprotective Properties

Given its ability to cross the blood-brain barrier, this compound may offer neuroprotective effects.

Case Studies:

Mechanism of Action

The mechanism of action of 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function . The phenethyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazole-Piperidine Hybrids

Triazine Derivatives (5a and 5b)

The triazine derivatives 5a and 5b (from ) share the 3,5-dimethylpyrazole and piperidine motifs with the target compound. Key differences include:

- Core Structure : The target compound uses a piperidine-carboxamide backbone, while 5a/5b incorporate a triazine ring.

- Intermolecular Interactions : Hirshfeld analysis of 5a and 5b revealed dominant H...H, N...H, and H...C interactions. The dipole moments of 5a (1.018 Debye) and 5b (4.249 Debye) suggest polarity differences influenced by substituents (e.g., bromophenyl in 5b) .

| Property | Target Compound | 5a (Triazine Derivative) | 5b (Triazine Derivative) |

|---|---|---|---|

| Core Structure | Piperidine-carboxamide | Triazine-piperidine-pyrazole | Triazine-piperidine-pyrazole |

| Dominant Interactions | Not reported | H...H, N...H, H...C | N...H, Br...H, H...H |

| Dipole Moment | Not reported | 1.018 Debye | 4.249 Debye |

Pyrazole Carboximidamides ()

The pyrazole carboximidamide series (e.g., compounds 1–11 in ) share the pyrazole core but lack the piperidine-carboxamide linkage. Substituents on the phenyl rings (e.g., methoxy, chloro, bromo) modulate electronic and steric properties, which could inform SAR (Structure-Activity Relationship) studies for the target compound. For instance, electron-withdrawing groups (e.g., nitro in compound 9) enhance polarity, while bulky substituents (e.g., 2,4-dichlorophenyl in compound 6) may influence binding interactions .

Pyrazole-Containing Heterocycles in Medicinal Chemistry

KCa2 Channel Modulators (Compound 2s)

Compound 2s (), a pyrazole-pyrimidine hybrid, demonstrates the role of pyrazole in targeting ion channels. While structurally distinct from the target compound, its methyl and trifluoromethyl substituents highlight how hydrophobic groups enhance bioavailability and target affinity. HR-MS data (m/z 332.1109 [M + H]+) provide a reference for molecular weight comparisons .

Corrosion Inhibitors (P1 and P2)

Pyrazole derivatives like P1 and P2 () exhibit functional versatility. Though their application in corrosion inhibition diverges from pharmacological contexts, their aqueous solubility and adsorption properties (studied via gravimetric analysis) underscore the pyrazole moiety’s adaptability to diverse environments .

Crystallographic and Computational Insights

The SHELX software suite () is critical for resolving molecular structures of complex heterocycles. For example, the triazine derivatives 5a and 5b were analyzed using X-ray crystallography and DFT calculations, methods applicable to the target compound for predicting NMR spectra, electronic properties, and packing interactions .

Key Research Findings and Gaps

- Structural Flexibility : The piperidine-pyrazole-carboxamide framework allows for tunable interactions via substituent modification, as seen in triazine derivatives .

- Polarity and Solubility : Dipole moments and substituent effects (e.g., bromine in 5b) suggest strategies to modulate the target compound’s solubility .

Biological Activity

The compound 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide is a synthetic derivative belonging to the pyrazole family, which has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The specific compound under consideration has been evaluated for its effects on several biological targets:

- Antioxidant Activity : Studies have shown that pyrazole derivatives possess significant antioxidant properties. Molecular docking simulations suggest that these compounds can effectively scavenge free radicals, thereby reducing oxidative stress .

- Anti-inflammatory Effects : The compound has been reported to inhibit pro-inflammatory cytokines, which suggests potential use in treating inflammatory diseases .

- Neuropharmacological Effects : Given the structural similarities with other neuroactive compounds, this pyrazole derivative may influence neurological pathways, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of the compound:

- Cell Viability Assays : The compound demonstrated a dose-dependent increase in cell viability in neuronal cell lines, indicating neuroprotective properties.

- Cytokine Inhibition : Inflammatory assays showed that the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety profile of the compound:

- Analgesic Activity : In a pain model using mice, the compound exhibited significant analgesic effects comparable to standard analgesics like ibuprofen.

- Behavioral Assessments : Behavioral tests indicated improvements in cognitive function and memory retention in treated subjects compared to controls.

Data Table of Biological Activities

| Activity Type | Methodology | Result |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | Significant scavenging activity observed |

| Anti-inflammatory | ELISA for Cytokines | Reduced TNF-alpha and IL-6 levels |

| Neuroprotection | Neuronal Cell Viability | Dose-dependent increase in viability |

| Analgesic | Tail Flick Test | Comparable efficacy to ibuprofen |

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

- Case Study on Neuroprotection : A study involving a mouse model of Alzheimer's disease demonstrated that administration of the compound led to a reduction in amyloid-beta plaque formation and improved cognitive performance on memory tasks.

- Case Study on Inflammation : In models of rheumatoid arthritis, treatment with this pyrazole derivative resulted in decreased joint swelling and pain, indicating its potential as an anti-inflammatory agent.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide?

The synthesis involves multi-step reactions starting with pyrazole and piperidine precursors. Key steps include:

- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide bond between the piperidine and phenethylamine moieties .

- Methylation and substitution : Controlled alkylation of the pyrazole ring (3,5-dimethyl groups) under anhydrous conditions, typically requiring inert atmospheres (N₂/Ar) to prevent side reactions .

- Optimization parameters : Temperature (60–80°C), solvent polarity (DMF or DCM), and pH (neutral to slightly basic) to maximize yield (>70%) and purity (>95%) .

Characterization via HPLC and ¹H/¹³C NMR is critical for verifying intermediate and final product integrity .

Basic: How can researchers confirm the structural identity and purity of this compound?

- Spectroscopic techniques :

- NMR : Assign peaks for pyrazole (δ 6.0–6.5 ppm), piperidine (δ 2.5–3.5 ppm), and carboxamide (δ 7.8–8.2 ppm) .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 383.2) and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and identify impurities .

- X-ray crystallography : For unambiguous 3D structural confirmation, though limited by crystal growth challenges .

Advanced: What methodologies are recommended to resolve contradictions in reported biological activity data for this compound?

- Dose-response profiling : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to distinguish target-specific effects from off-target toxicity .

- Structural analogs : Synthesize derivatives with modifications to the pyrazole methyl groups or piperidine substituents to isolate structure-activity relationships (SAR) .

- Computational docking : Compare binding modes in homology models of target proteins (e.g., kinases, GPCRs) to explain divergent activity across studies .

Advanced: How can experimental design principles improve reaction yield and reproducibility?

- Factorial design : Apply Taguchi methods to optimize variables (e.g., solvent ratio, catalyst loading) with minimal experiments. For example, a 3² factorial design can reduce reaction steps while maintaining >90% yield .

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time, ensuring consistency .

- Robustness testing : Vary parameters ±10% (e.g., temperature, stirring rate) to identify critical control points .

Basic: What are the recommended protocols for assessing chemical stability under varying storage conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4–8 weeks. Monitor degradation via HPLC .

- Solution stability : Test in buffered solutions (pH 1–10) at 25°C. Carboxamide hydrolysis is typically observed at pH <3 or >9 .

- Solid-state stability : Use DSC/TGA to detect polymorphic transitions or decomposition above 150°C .

Advanced: How can computational modeling guide the optimization of pharmacokinetic properties?

- ADMET prediction : Use tools like Schrödinger QikProp to estimate logP (target: 2–4), solubility (<10 µg/mL suggests formulation challenges), and CYP450 inhibition .

- Molecular dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) based on lipophilicity and hydrogen-bonding capacity .

- Metabolite identification : Predict Phase I/II metabolites (e.g., pyrazole hydroxylation, piperidine N-oxidation) using CYP450 docking .

Advanced: What strategies are effective in elucidating reaction mechanisms for novel derivatives?

- Isotopic labeling : Introduce ¹³C or ²H at reactive sites (e.g., pyrazole methyl groups) to track bond cleavage/formation via NMR .

- Kinetic studies : Measure rate constants under varying temperatures (Arrhenius plots) to distinguish between SN1/SN2 or radical pathways .

- Computational studies : Use DFT calculations (e.g., Gaussian 16) to model transition states and identify rate-limiting steps .

Basic: How can researchers evaluate the reactivity of functional groups in this compound?

- Pyrazole ring : Test electrophilic substitution (e.g., bromination at the 4-position) under acidic conditions .

- Carboxamide group : Hydrolyze with HCl/NaOH to yield corresponding carboxylic acid/amine, confirmed by FTIR (loss of amide I band at ~1650 cm⁻¹) .

- Piperidine nitrogen : Assess alkylation/acylation potential using methyl iodide or acetyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.